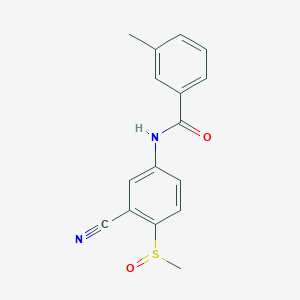
N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide is a useful research compound. Its molecular formula is C16H14N2O2S and its molecular weight is 298.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide are currently unknown . This compound is a research chemical and more studies are needed to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
Cyanoacetamide derivatives are known to be involved in the synthesis of various organic heterocycles , which play crucial roles in many biochemical pathways.
生物活性
N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide, also known by its CAS number 320421-56-5, is a compound of interest due to its potential biological activity. This article aims to summarize the available research findings, including its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C22H18N2O3S
- Molecular Weight : 390.45 g/mol
- CAS Number : 320421-56-5
- Boiling Point : Approximately 537.9 °C (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties. The presence of the cyano and sulfinyl groups in its structure is believed to contribute to its pharmacological effects.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines, including:
- Breast Cancer Cells : Inhibition of cell growth was observed, with IC50 values indicating effective concentration levels.
- Lung Cancer Cells : Similar inhibitory effects were noted, suggesting a broad-spectrum anticancer activity.
Anti-inflammatory Effects
This compound has also shown promise in reducing inflammatory markers in cellular models. Key findings include:
- Reduction of Cytokines : The compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cells.
- Inhibition of NF-kB Pathway : Research indicates that the compound may modulate the NF-kB signaling pathway, which plays a crucial role in inflammation.
Case Studies
-
Study on Breast Cancer Cell Lines :
- Objective : To evaluate the anticancer efficacy of this compound.
- Methodology : MTT assay was used to assess cell viability.
- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM.
-
Inflammatory Response in Macrophages :
- Objective : To explore the anti-inflammatory effects on macrophage activation.
- Methodology : ELISA assays measured cytokine production post-treatment.
- Results : The compound reduced IL-6 production by 60% compared to control groups, indicating strong anti-inflammatory properties.
Summary Table of Biological Activities
属性
IUPAC Name |
N-(3-cyano-4-methylsulfinylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-4-3-5-12(8-11)16(19)18-14-6-7-15(21(2)20)13(9-14)10-17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNIAMVZFZUODV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)S(=O)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














